3-Hydroxy-α-[(methylamino)methyl]-(R)-benzenemethanol 1-Acetate Hydrochloride
3-Hydroxy-α-[(methylamino)methyl]-(R)-benzenemethanol 1-Acetate Hydrochloride
Brand Name:
Vulcanchem
CAS No.:
58952-79-7
VCID:
VC0054994
InChI:
InChI=1S/C13H17NO4.ClH/c1-9(15)17-12-6-4-5-11(7-12)13(8-14-3)18-10(2)16;/h4-7,13-14H,8H2,1-3H3;1H/t13-;/m0./s1
SMILES:
CC(=O)OC1=CC=CC(=C1)C(CNC)OC(=O)C.Cl
Molecular Formula:
C13H18ClNO4
Molecular Weight:
287.74
3-Hydroxy-α-[(methylamino)methyl]-(R)-benzenemethanol 1-Acetate Hydrochloride
CAS No.: 58952-79-7
Reference Standards
VCID: VC0054994
Molecular Formula: C13H18ClNO4
Molecular Weight: 287.74
CAS No. | 58952-79-7 |
---|---|
Product Name | 3-Hydroxy-α-[(methylamino)methyl]-(R)-benzenemethanol 1-Acetate Hydrochloride |
Molecular Formula | C13H18ClNO4 |
Molecular Weight | 287.74 |
IUPAC Name | [3-[(1R)-1-acetyloxy-2-(methylamino)ethyl]phenyl] acetate;hydrochloride |
Standard InChI | InChI=1S/C13H17NO4.ClH/c1-9(15)17-12-6-4-5-11(7-12)13(8-14-3)18-10(2)16;/h4-7,13-14H,8H2,1-3H3;1H/t13-;/m0./s1 |
Standard InChIKey | JSMUTRORLWWTKB-ZOWNYOTGSA-N |
SMILES | CC(=O)OC1=CC=CC(=C1)C(CNC)OC(=O)C.Cl |
Synonyms | (R)-3-(1-Acetoxy-2-(methylamino)ethyl)phenyl Acetate Hydrochloride |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume